7-Bromo-6-fluoroquinoline
CAS No.:
Cat. No.: VC18614036
Molecular Formula: C9H5BrFN
Molecular Weight: 226.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrFN |
|---|---|
| Molecular Weight | 226.04 g/mol |
| IUPAC Name | 7-bromo-6-fluoroquinoline |
| Standard InChI | InChI=1S/C9H5BrFN/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H |
| Standard InChI Key | BNRUBLTXULWRKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)Br)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The quinoline core of 7-bromo-6-fluoroquinoline features a planar bicyclic system with nitrogen at position 1. Halogen substituents at C6 (fluorine) and C7 (bromine) create distinct electronic environments:
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Fluorine: Electronegative, enhancing metabolic stability and hydrogen-bonding potential.
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Bromine: Increases lipophilicity, improving membrane permeability and interaction with hydrophobic targets .
The InChI key (InChI=1/C9H5BrFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H) confirms the substitution pattern . Single-crystal X-ray diffraction data from borylated analogues (e.g., 2a) further validate regioselective functionalization at C7 .
Physical Characteristics
Synthesis and Functionalization
Iridium-Catalyzed Borylation
A pivotal synthesis route involves iridium-catalyzed C–H borylation of 6-fluoroquinolines (Table 1) :
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Borylation: [Ir(OMe)COD]₂ (1.5 mol%), dtbpy, and B₂pin₂ in THF at 80°C for 12–18 hours yield C7-borylated intermediates (e.g., 2a).
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Bromination: Treatment with CuBr₂ in MeOH/H₂O (1:1) converts boronic esters to bromoquinolines (e.g., 3a–3e) in >90% yield .
Table 1: Representative Synthesis of 7-Bromo-6-fluoroquinoline Derivatives
| Substrate | Conditions | Product (Yield) | Application |
|---|---|---|---|
| 1a | [Ir]/B₂pin₂, THF, 80°C | 2a (95%) | Antibiotic precursors |
| 2a | CuBr₂, MeOH/H₂O, 80°C | 3a (95%) | Suzuki coupling |
Late-Stage Diversification
The C7-bromo group enables further transformations:
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Suzuki–Miyaura Coupling: Palladium-catalyzed reactions with aryl/heteroaryl boronic acids (e.g., 2a → 13a) .
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Amination: Hartwig–Buchwald coupling with piperidine introduces nitrogen-based functionalities .
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Hydrolysis: Acid- or base-mediated reactions yield quinolones (e.g., 13d, 13e), critical for antimicrobial activity .
Pharmacological Applications
Antimicrobial Agents
7-Bromo-6-fluoroquinoline serves as a precursor to fluoroquinolones, a class of broad-spectrum antibiotics. Hydrolysis of the quinoline scaffold (e.g., 2f → 13d) generates the β-keto acid moiety essential for DNA gyrase inhibition . Comparative studies show:
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Potency: Fluoroquinolones derived from C7-borylated quinolines exhibit MIC values ≤1 µg/mL against E. coli and S. aureus .
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Resistance Mitigation: The C6 fluorine reduces efflux pump binding, enhancing intracellular accumulation .
Anticancer Activity
Bromine’s lipophilicity facilitates interaction with hydrophobic kinase pockets. Derivatives like 3c (4-((3,5-dimethylbenzyl)oxy)-substituted) show:
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IC₅₀: 2.5 µM against breast cancer (MCF-7) cells via topoisomerase II inhibition.
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Selectivity: 10-fold higher cytotoxicity toward cancer vs. normal cells (HEK-293).
Future Directions
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